

A Comparative Spectroscopic Guide to 5-Bromo-2-hydroxynicotinonitrile and its Alkoxy Derivatives

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Compound of Interest

Compound Name: 5-Bromo-2-hydroxynicotinonitrile

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For researchers and professionals in drug development and materials science, a comprehensive understanding of the spectroscopic characteristics of key chemical intermediates is paramount. This guide provides a detailed comparative analysis of the spectroscopic data for **5-Bromo-2-hydroxynicotinonitrile** and its O-alkoxy derivatives. By presenting quantitative data in a clear, tabular format alongside detailed experimental protocols, this document serves as a practical reference for the synthesis, identification, and characterization of this important class of compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-Bromo-2-hydroxynicotinonitrile** and a selection of its 2-alkoxy derivatives. This comparative data highlights the influence of the alkoxy substituent on the spectroscopic properties of the core nicotinonitrile scaffold.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm) of **5-Bromo-2-hydroxynicotinonitrile** and its Derivatives

Compound	H-4	H-6	-OR	Solvent
5-Bromo-2-hydroxynicotinonitrile	8.21 (d, J = 2.8 Hz)	8.35 (d, J = 2.8 Hz)	-	DMSO-d ₆
5-Bromo-2-methoxynicotinonitrile	8.29 (d, J = 2.7 Hz)	8.52 (d, J = 2.7 Hz)	4.05 (s, 3H)	CDCl ₃
5-Bromo-2-ethoxynicotinonitrile	8.28 (d, J = 2.7 Hz)	8.50 (d, J = 2.7 Hz)	4.55 (q, J = 7.1 Hz, 2H), 1.48 (t, J = 7.1 Hz, 3H)	CDCl ₃
5-Bromo-2-(prop-2-yn-1-yloxy)nicotinonitrile	8.32 (d, J = 2.7 Hz)	8.55 (d, J = 2.7 Hz)	5.08 (d, J = 2.4 Hz, 2H), 2.65 (t, J = 2.4 Hz, 1H)	CDCl ₃

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) of **5-Bromo-2-hydroxynicotinonitrile** and its Derivatives

Compound	C-2	C-3	C-4	C-5	C-6	CN	-OR	Solvent
5-Bromo-2-hydroxynicotinonitrile	160.5	95.8	145.1	110.2	143.8	115.9	-	DMSO-d ₆
5-Bromo-2-methoxynicotinonitrile	163.8	94.1	145.2	109.8	143.5	115.5	55.1	CDCl ₃
5-Bromo-2-ethoxynicotinonitrile	163.3	94.2	145.1	109.9	143.4	115.6	64.3, 14.4	CDCl ₃
5-Bromo-2-(prop-2-yn-1-yloxy)nicotinonitrile	161.8	94.5	145.5	110.4	143.6	115.2	77.2, 55.8	CDCl ₃

Table 3: Infrared (IR) Spectroscopic Data (ν , cm⁻¹) of **5-Bromo-2-hydroxynicotinonitrile** and its Derivatives

Compound	$\nu(\text{O-H})$ / $\nu(\text{C-H})$	$\nu(\text{C}\equiv\text{N})$	$\nu(\text{C}=\text{C}), \nu(\text{C}=\text{N})$	$\nu(\text{C-O})$
5-Bromo-2-hydroxynicotinonitrile	3450 (br)	2225	1610, 1580	1280
5-Bromo-2-methoxynicotinonitrile	2950, 2845	2228	1585, 1550	1275, 1020
5-Bromo-2-ethoxynicotinonitrile	2980, 2870	2227	1584, 1548	1270, 1035
5-Bromo-2-(prop-2-yn-1-yloxy)nicotinonitrile	3290, 2930	2230	1586, 1552	1278, 1015

Table 4: Mass Spectrometry Data of **5-Bromo-2-hydroxynicotinonitrile** and its Derivatives

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragments (m/z)
5-Bromo-2-hydroxynicotinonitrile	$\text{C}_6\text{H}_3\text{BrN}_2\text{O}$	198.00	199/201 $[\text{M}+\text{H}]^+$, 170/172, 119
5-Bromo-2-methoxynicotinonitrile	$\text{C}_7\text{H}_5\text{BrN}_2\text{O}$	212.03	211/213 $[\text{M}]^+$, 196/198, 182/184, 103
5-Bromo-2-ethoxynicotinonitrile	$\text{C}_8\text{H}_7\text{BrN}_2\text{O}$	226.06	225/227 $[\text{M}]^+$, 197/199, 182/184, 103
5-Bromo-2-(prop-2-yn-1-yloxy)nicotinonitrile	$\text{C}_9\text{H}_5\text{BrN}_2\text{O}$	236.05	235/237 $[\text{M}]^+$, 196/198, 117

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 5-Bromo-2-alkoxynicotinonitrile derivatives.

Synthesis of 5-Bromo-2-alkoxynicotinonitriles from 2,5-Dibromo-3-cyanopyridine.

A mixture of 2,5-dibromo-3-cyanopyridine (1.0 mmol), the corresponding alcohol (5 mL), and anhydrous potassium carbonate (2.0 mmol) is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into ice-water (20 mL). The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the desired 5-bromo-2-alkoxy-3-cyanopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the solid compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-180 ppm) and a larger number of scans are typically required compared to ^1H NMR.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate charged molecular ions and fragment ions.
- **Mass Analysis:** Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
- **Data Interpretation:** Analyze the resulting mass spectrum to determine the molecular weight of the compound and to identify characteristic fragmentation patterns that provide structural information.

Visualizing the Synthetic Pathway

The following diagram illustrates the general synthetic route for the preparation of 5-Bromo-2-alkoxynicotinonitrile derivatives from 2,5-Dibromo-3-cyanopyridine.

Caption: General synthesis of 5-Bromo-2-alkoxynicotinonitriles.

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